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molecular formula C8H8N2 B1295257 5-Methylimidazo[1,2-a]pyridine CAS No. 933-69-7

5-Methylimidazo[1,2-a]pyridine

Cat. No. B1295257
M. Wt: 132.16 g/mol
InChI Key: YFSMYPDRRLSNTH-UHFFFAOYSA-N
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Patent
US09278978B2

Procedure details

To 5-methyl-imidazo[1,2-a]pyridine (0.51 g, 3.0 mmol) in ACN (1 ml) at RT is added NIS (0.73 g, 3.3 mmol) and stirring continued for 18 h. The mixture is poured onto water. The precipitate is collected, washed with water and dried. Yield: 0.78 g (92%). HPLC-MS: M+H=259; tR=1.04 min (METHOD—1).
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]2[CH:8]=[CH:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.C1C(=O)N([I:18])C(=O)C1>C(#N)C>[I:18][C:8]1[N:7]2[C:2]([CH3:1])=[CH:3][CH:4]=[CH:5][C:6]2=[N:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.51 g
Type
reactant
Smiles
CC1=CC=CC=2N1C=CN2
Name
Quantity
0.73 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is poured onto water
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
IC1=CN=C2N1C(=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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